4-Bromopyrazolidine-1,2-dicarbaldehyde
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Overview
Description
Preparation Methods
The synthesis of 4-Bromopyrazolidine-1,2-dicarbaldehyde typically involves the bromination of pyrazolidine-1,2-dicarbaldehyde. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent such as ethyl acetate . The reaction is usually carried out at controlled temperatures to ensure the selective bromination at the desired position on the pyrazolidine ring .
Chemical Reactions Analysis
4-Bromopyrazolidine-1,2-dicarbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromopyrazolidine-1,2-dicarbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound’s reactivity makes it useful in biochemical studies and as a probe in biological assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromopyrazolidine-1,2-dicarbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The bromine atom can also participate in halogen bonding interactions, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
4-Bromopyrazolidine-1,2-dicarbaldehyde can be compared with other similar compounds such as:
4-Chloropyrazolidine-1,2-dicarbaldehyde: Similar structure but with a chlorine atom instead of bromine.
4-Fluoropyrazolidine-1,2-dicarbaldehyde: Contains a fluorine atom instead of bromine.
4-Iodopyrazolidine-1,2-dicarbaldehyde: Features an iodine atom in place of bromine.
The uniqueness of this compound lies in its specific reactivity and the types of interactions it can form due to the presence of the bromine atom .
Properties
IUPAC Name |
4-bromopyrazolidine-1,2-dicarbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O2/c6-5-1-7(3-9)8(2-5)4-10/h3-5H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIXOFPRKPPCBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(N1C=O)C=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363221 |
Source
|
Record name | 4-bromopyrazolidine-1,2-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162887-23-2 |
Source
|
Record name | 4-bromopyrazolidine-1,2-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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